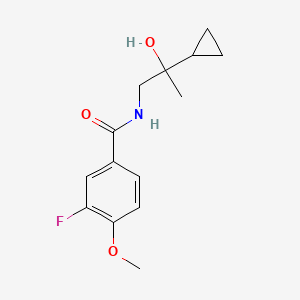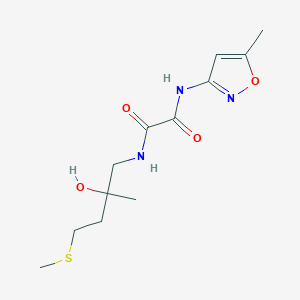
N-(2-cyclopropyl-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis analysis involves understanding the methods used to create the compound. This includes the raw materials used, the reaction conditions, and the yield of the reaction.Molecular Structure Analysis
The molecular structure analysis involves understanding the arrangement of atoms in the molecule. This includes the types of bonds (covalent, ionic, etc.), the geometry of the molecule (linear, tetrahedral, etc.), and the presence of any functional groups .Chemical Reactions Analysis
The chemical reactions analysis involves understanding how the compound reacts with other substances. This includes the types of reactions it undergoes (acid-base, redox, etc.), the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis
The physical and chemical properties analysis involves understanding the characteristics of the compound. This includes its melting point, boiling point, solubility, density, molar mass, and spectral data.Applications De Recherche Scientifique
Antibacterial Applications
N-(2-cyclopropyl-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide and its derivatives have been studied for their potential antibacterial properties. A notable study focused on the synthesis and characterization of potent inhibitors targeting the bacterial cell division protein FtsZ. The research highlighted the development of alkyl derivatives of 3-Methoxybenzamide, which exhibited potent antistaphylococcal activities. Through exploring structure−activity relationships of these analogues, researchers were able to identify compounds with significantly improved pharmaceutical properties, suggesting a promising avenue for creating effective antibacterial agents (Haydon et al., 2010).
Chemical Synthesis and Catalysis
Another area of research involving N-(2-cyclopropyl-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide derivatives pertains to their use in chemical synthesis and catalysis. A study demonstrated the chemodivergent and redox-neutral annulations between N-methoxybenzamides and sulfoxonium ylides, facilitated by Rh(III)-catalyzed C-H activation. This process leverages the sulfoxonium ylide as a carbene precursor, highlighting a novel approach to achieve cyclization under acid-controlled conditions, thus contributing to the field of synthetic chemistry (Xu et al., 2018).
Drug Development and Receptor Study
In drug development, especially concerning the dopaminergic system, derivatives of N-(2-cyclopropyl-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide have been synthesized and evaluated. A study on raclopride derivatives, which are known dopaminergic D-2 receptor antagonists, involved the synthesis and evaluation of N-fluoroalkylated and N-alkylated analogues. These compounds were assessed for their potential as dopaminergic receptor-based positron tomography radiopharmaceuticals. The study provided valuable insights into the structure-binding relationships and laid the groundwork for developing fluorinated salicylamides with improved receptor activity and metabolic stability (Lannoye et al., 1990).
Molecular Biology and Genetics
Research into the effects of benzamide derivatives on cellular processes has uncovered their impact on cell division and genetic functions. One study on the lethal effect of 3-Methoxybenzamide in Bacillus subtilis revealed that this compound inhibits cell division by targeting the cell division system involving FtsZ function. This discovery not only advances our understanding of bacterial cell division mechanisms but also opens up new possibilities for targeting similar processes in other organisms, with implications for both antibiotic development and cellular biology research (Ohashi et al., 1999).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO3/c1-14(18,10-4-5-10)8-16-13(17)9-3-6-12(19-2)11(15)7-9/h3,6-7,10,18H,4-5,8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTIFQGCZYILFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=C(C=C1)OC)F)(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclopropyl-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2544880.png)


![4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2544888.png)

![Ethyl 4-(2-{5-[(4-amino(5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thioph en-2-ylthio))methyl]-4-phenyl-1,2,4-triazol-3-ylthio}acetylamino)benzoate](/img/structure/B2544890.png)
![4-(N,N-dimethylsulfamoyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2544892.png)

![{[2-(5-Chloro-2-methylphenoxy)phenyl]methyl}(methyl)amine](/img/structure/B2544895.png)
![2-chloro-N-[phenyl(thiophen-2-yl)methyl]acetamide](/img/structure/B2544898.png)

methyl}-5-oxopyrrolidine-2-carboxamide](/img/structure/B2544901.png)
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2544902.png)
